molecular formula C17H17Cl2N B026409 3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine CAS No. 51551-41-8

3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine

Cat. No. B026409
CAS RN: 51551-41-8
M. Wt: 306.2 g/mol
InChI Key: RNNFGZMVJGWTEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine and related compounds involves strategies such as intramolecular Friedel-Crafts alkylation, N-acylation with 3-chloro propionyl chloride, and base condensation reactions with different aminophenols or substituted aminophenols. An improved method for synthesis involves the dichloromethylene transfer reaction, showcasing the versatility and adaptability of the synthesis routes for these compounds (Acosta et al., 2015); (Kawashima et al., 1978).

Molecular Structure Analysis

Molecular structure analysis reveals that compounds within this family share very similar molecular conformations, with the azepine ring adopting a boat-type conformation. Despite these similarities, differences in supramolecular assemblies arise due to variations in substituents, highlighting the subtle balance between molecular structure and intermolecular interactions (Acosta et al., 2015).

Chemical Reactions and Properties

Chemical reactions of 3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine derivatives often involve further functionalization, such as N-acylation and condensation with aminophenols, leading to a variety of compounds with distinct chemical properties. The reactivity of these compounds is influenced by the presence of the dibenzazepine core and the specific substituents attached to it, which can dictate the course of subsequent chemical transformations (Kumar & Naik, 2010).

Physical Properties Analysis

The physical properties of 3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine and its derivatives are closely tied to their molecular structure. Factors such as crystallinity, melting points, and solubility are affected by the molecular conformation and the nature of substituents, which can influence the compound's behavior in different environments and applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are influenced by the core dibenzazepine structure and the specific substituents present. For instance, the presence of chloropropyl groups can enable further chemical modifications, enhancing the compound's utility in synthesizing more complex molecules with desired chemical functionalities (Kumar et al., 2009).

Scientific Research Applications

  • Synthesis Process and Applications in Genetic Engineering and Materials Science : A novel synthesis process of 5H-dibenz[b,f]azepine, yielding an overall yield of 80.4%, highlights its importance as an intermediate in genetic engineering and materials science (Chen Ying-qi, 2008).

  • Potential in Treating Vascular Cognitive Impairment : Derivatives of 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates show potential as histone deacetylase (HDAC) inhibitors, useful for treating vascular cognitive impairment by increasing cerebral blood flow and improving hippocampal atrophy (N. Kaur et al., 2019).

  • Synthesis of Vinyl Ethers and Pharmaceuticals : A synthesis method enables the creation of 10-alkoxy-5H-dibenz[b,f]azepines, contributing to the synthesis of vinyl ethers 3a,b, and is key in pharmaceuticals (F. Haász & V. Galamb, 1994).

  • Facile Synthesis of Pharmaceutically Active Compounds : The compound facilitates the synthesis of substituted 10,11‐dihydro‐5H‐dibenz[b,f]azepines from 2-bromotoluenes or 2-nitrotoluenes, crucial for creating pharmaceutically active compounds (T. K. Jørgensen et al., 1999).

  • Antiarrhythmic Activities for Clinical Trials : Certain derivatives exhibit antiarrhythmic actions, making them suitable for clinical trials (H. Wunderlich et al., 1985).

  • Antioxidant Properties in Various Model Systems : Novel derivatives of 5H-dibenz[b,f]azepine show significant antioxidant properties, particularly compounds with substituted aminophenols (H. Vijay Kumar & N. Naik, 2010).

  • Diverse Synthesis Methods and Applications : Various studies demonstrate different synthesis methods and applications of 3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine derivatives, including creating internal standards for pharmaceutical analyses, developing new antipsychotic drugs, and exploring their molecular structures and interactions (K. Kawashima et al., 1978); (T. Dahlgren et al., 1983); (I. Al-Showaier et al., 1986); (Lina M. Acosta et al., 2015).

Safety And Hazards

The safety data sheet for “3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine” indicates that it is harmful if swallowed . In case of skin contact, it is recommended to wipe off as much as possible using a clean, soft, absorbent material . If it comes into contact with the eyes, rinsing with water is advised .

properties

IUPAC Name

2-chloro-11-(3-chloropropyl)-5,6-dihydrobenzo[b][1]benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N/c18-10-3-11-20-16-5-2-1-4-13(16)6-7-14-8-9-15(19)12-17(14)20/h1-2,4-5,8-9,12H,3,6-7,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNFGZMVJGWTEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C3=C1C=CC(=C3)Cl)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629465
Record name 3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine

CAS RN

51551-41-8
Record name 3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 1.0 M solution of lithiumaluminium hydride in tetrahydrofuran (18.7 ml, 18.7 mmol) was introduced into a 250 ml dry, three-necked, roundbottom flask under a nitrogen atmosphere. The solution was cooled on an icebath. Concentrated sulphuric acid (0.5 ml) was added dropwise, with caution, over 10 minutes. More dry tetrahydrofuran (20 ml) was added to compensate for evaporated solvent and the mixture was stirred for 15 minutes. Additional tetrahydrofuran was added (20 ml) and the icebath was removed. The mixture was stirred for 75 minutes at room temperature. The above amide (3.0 g, 9.3 mmol) was dissolved in dry tetrahydrofuran (25 ml) and dropwise added over 20 minutes. The reaction mixture was stirred for 1 h. Water (0.7 ml) was added, followed subsequently by 4 N sodium hydroxide (0.7 ml) and water (2.1 mi). Stirring was continued for 30 minutes. The mixture was filtered (hyflo) and evaporated in vacuo, affording 2.70 g (95%) 3-chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine as an oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Tashiro, S Yuasa, K Demizu - Yakugaku Zasshi: Journal of the …, 1992 - europepmc.org
Four alcoholic metabolites of (+-)-3-chloro-5-[3-(2-oxo-1, 2, 3, 5, 6, 7, 8, 8a-octahydroimidazo [1, 2-a] pyridine-3-spiro-4'-peperidino) propyl]-10, 11-dihydro-5'-dibenz [b, f] azepine (…
Number of citations: 2 europepmc.org
田代千秋, 湯浅修二, 出水賢一 - YAKUGAKU ZASSHI, 1992 - jstage.jst.go.jp
Four alcholic metabolities of (±)-3-chloro-5-[3-(2-oxo-1, 2, 3, 5, 6, 7, 8, 8a-octahydroimidazo [1, 2-a] pyridine-3-spiro-4'-peperidino) propyl]-10, 11-dihydro-5H-dibenz [b, f] azepine (…
Number of citations: 3 www.jstage.jst.go.jp

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